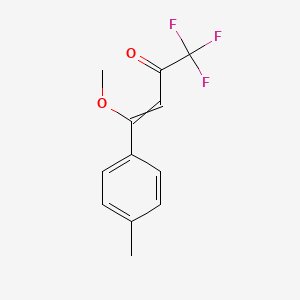
1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H11F3O2 It is characterized by the presence of trifluoromethyl, methoxy, and methylphenyl groups attached to a butenone backbone
準備方法
The synthesis of 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylacetophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
科学的研究の応用
1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to changes in cellular function.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
類似化合物との比較
1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one and 1,1,1-trifluoro-4-(4-methylphenyl)but-3-en-2-one share structural similarities.
Uniqueness: The presence of the trifluoromethyl and methoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other related compounds.
生物活性
1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one (CAS Number: 187812-31-3) is an organic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H11F3O2
- Molecular Weight : 244.21 g/mol
- Structural Features : It contains a trifluoromethyl group, a methoxy group, and a para-methylphenyl group attached to a butenone backbone.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Modulation : The compound interacts with specific enzymes, potentially influencing their catalytic activities and altering metabolic pathways.
- Cellular Effects : Its structural attributes allow it to affect cellular processes such as signal transduction and gene expression.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound. Below are key findings summarized from the literature:
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparison can be made with other trifluoromethylated compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,1,1-Trifluoro-4-(4-methylphenyl)but-3-en-2-one | Trifluoromethyl group | Moderate antibacterial activity |
| 1,1-Difluoro-4-methoxybutanone | Difluoromethyl group | Lower enzyme inhibition potential compared to trifluoromethyl analogs |
| 1-Fluoro-4-methoxybutanone | Fluoromethyl group | Limited biological activity reported |
特性
IUPAC Name |
1,1,1-trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-8-3-5-9(6-4-8)10(17-2)7-11(16)12(13,14)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLDLKRCEHBPRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10777892 |
Source


|
| Record name | 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187812-31-3 |
Source


|
| Record name | 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













